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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of two key enzymes in

glycolysis: Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP) and

Phosphofructokinase (PFK). The information presented is supported by experimental data to

assist researchers in understanding the distinct roles and regulatory mechanisms of these

enzymes.

Executive Summary
PFP and PFK both catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-

bisphosphate, a critical step in the glycolytic pathway. However, they differ significantly in their

phosphoryl donor, kinetic properties, and regulatory mechanisms. PFK, the primary glycolytic

enzyme in animals and many bacteria, utilizes ATP as the phosphate donor and is subject to

complex allosteric regulation by molecules such as ATP, AMP, and citrate. In contrast, PFP,

predominantly found in plants and some protists, uses pyrophosphate (PPi) as the phosphoryl

donor and its activity is strongly regulated by fructose-2,6-bisphosphate. These differences

reflect their distinct physiological roles in the metabolic flexibility of the organisms in which they

are present.

Data Presentation: Kinetic Parameters
The following table summarizes the key kinetic parameters for PFP and PFK from various

sources.
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Enzyme
Organism
/Isoform

Substrate
K_m_ /
K_0.5_
(µM)

V_max_
(U/mg)

Activator
s

Inhibitors

PFP

Ricinus

communis

(Castor

Bean)

Fructose-6-

Phosphate

67 (in

presence

of Fru-2,6-

BP)

Not

Reported

Fructose-

2,6-

bisphosph

ate

Phosphate

Pyrophosp

hate (PPi)

7 (in

presence

of Fru-2,6-

BP)

PFK

Human

(PFK-M,

Muscle)

Fructose-6-

Phosphate
147

Not

Reported

AMP, ADP,

Fructose-

2,6-

bisphosph

ate

ATP,

Citrate

ATP 152

Human

(PFK-L,

Liver)

Fructose-6-

Phosphate
1360

Not

Reported

AMP, ADP,

Fructose-

2,6-

bisphosph

ate

ATP,

Citrate

ATP 160

Human

(PFK-P,

Platelet)

Fructose-6-

Phosphate
1333

Not

Reported

AMP, ADP,

Fructose-

2,6-

bisphosph

ate

ATP,

Citrate

ATP 276

Setaria

cervi

Fructose-6-

Phosphate
1050

Not

Reported
AMP

ATP, FDP,

PEP

ATP 3
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Experimental Protocols
Determination of PFK Activity
The activity of PFK is commonly determined using a coupled-enzyme spectrophotometric

assay.

Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase

into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).

Triosephosphate isomerase then converts DHAP to GAP. Finally, glycerophosphate

dehydrogenase oxidizes GAP to 3-phosphoglycerate, a reaction that is coupled to the oxidation

of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of

NADH, is monitored spectrophotometrically and is directly proportional to the PFK activity.

Reaction Mixture:

50 mM Tris-HCl buffer (pH 8.0)

5 mM MgCl₂

1 mM ATP

0.2 mM NADH

1 unit/mL Aldolase

5 units/mL Triosephosphate isomerase

1 unit/mL Glycerophosphate dehydrogenase

Varying concentrations of Fructose-6-Phosphate (for K_m_ determination)

Enzyme extract (sample)

Procedure:

The reaction mixture is pre-incubated at the desired temperature (e.g., 37°C).

The reaction is initiated by the addition of the enzyme extract.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2433983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The change in absorbance at 340 nm is recorded over time.

The initial velocity of the reaction is calculated from the linear portion of the absorbance

curve.

Kinetic parameters (K_m_ and V_max_) are determined by plotting the initial velocities

against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Determination of PFP Activity
The activity of PFP can also be measured using a coupled-enzyme assay, similar to the PFK

assay, by monitoring the production of fructose-1,6-bisphosphate.

Principle: The forward reaction of PFP produces fructose-1,6-bisphosphate and inorganic

phosphate (Pi) from fructose-6-phosphate and pyrophosphate (PPi). The rate of fructose-1,6-

bisphosphate formation is measured by coupling its cleavage by aldolase and the subsequent

reactions as described in the PFK assay, leading to the oxidation of NADH.

Reaction Mixture:

100 mM HEPES-NaOH buffer (pH 7.5)

5 mM MgCl₂

1 mM Pyrophosphate (PPi)

0.2 mM NADH

1 unit/mL Aldolase

5 units/mL Triosephosphate isomerase

1 unit/mL Glycerophosphate dehydrogenase

Varying concentrations of Fructose-6-Phosphate (for K_m_ determination)

Activators/inhibitors as required (e.g., Fructose-2,6-bisphosphate, Phosphate)

Enzyme extract (sample)
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Procedure:

The assay is performed similarly to the PFK assay, with the substitution of ATP with PPi.

The reaction is initiated by the addition of the enzyme extract.

The decrease in absorbance at 340 nm is monitored to determine the reaction velocity.

Kinetic parameters are calculated as described for PFK.

Signaling Pathways and Regulation
The regulation of PFK and PFP is central to the control of glycolytic flux. The following

diagrams illustrate the key regulatory inputs for each enzyme.
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To cite this document: BenchChem. [A Comparative Analysis of the Kinetic Properties of PFP
and PFK Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2433983#comparing-the-kinetic-properties-of-pfp-
and-pfk-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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